

Technical Support Center: Minimizing SWaP of Atomic Clocks

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM17E

Cat. No.: B3061551

[Get Quote](#)

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with low Size, Weight, and Power (SWaP) atomic clocks.

Troubleshooting Guides

This section addresses common issues encountered during the experimental use of low-SWaP atomic clocks.

1. Issue: Significant Frequency Drift or Instability

Symptoms:

- The clock's output frequency is consistently changing in one direction (drift).
- The Allan deviation measurements are worse than the manufacturer's specifications.
- Difficulty in maintaining a lock with a reference signal (e.g., GPS).

Possible Causes & Troubleshooting Steps:

- Thermal Instability: Miniature atomic clocks are sensitive to temperature fluctuations.[\[1\]](#)
Temperature changes can affect the physics package, leading to frequency shifts.[\[1\]](#)
 - Solution:

- Ensure the atomic clock is operating within its specified temperature range.[2][3]
- Place the clock in a temperature-controlled environment, such as a thermal chamber, to minimize ambient temperature variations.
- Allow for adequate warm-up time as specified in the datasheet for the clock to reach thermal equilibrium.
- For highly sensitive experiments, consider implementing an additional layer of thermal isolation around the clock.

• Magnetic Field Interference: External magnetic fields can perturb the atomic energy levels, causing frequency shifts.[4]

- Solution:
 - Keep the atomic clock away from sources of strong magnetic fields, such as magnets, power supplies, and electric motors.
 - Use magnetic shielding (e.g., mu-metal enclosures) to isolate the clock from ambient magnetic fields.
 - If the experimental setup involves changing magnetic fields, characterize the clock's sensitivity and apply corrections to the frequency data.

• Vibration and g-forces: Mechanical vibrations and acceleration can degrade the performance of the internal oscillator.

- Solution:
 - Mount the atomic clock on a vibration-dampening platform.
 - If the experiment is mobile, use a ruggedized version of the atomic clock designed for dynamic environments, if available.
 - For applications with high acceleration, consider using an external reference oscillator with better g-sensitivity to discipline the atomic clock.

- Aging: Over time, the performance of atomic clocks can degrade, leading to increased frequency drift.
 - Solution:
 - Regularly calibrate the atomic clock against a stable reference frequency source (e.g., a GPS-disciplined oscillator).
 - Track the aging rate of the clock over time to predict future performance and schedule maintenance or replacement.

2. Issue: Higher-Than-Expected Power Consumption

Symptoms:

- The atomic clock is drawing more current than specified in the datasheet.
- Reduced battery life in portable applications.

Possible Causes & Troubleshooting Steps:

- Operating Temperature: Power consumption can increase when operating at the extremes of the specified temperature range.
 - Solution:
 - Whenever possible, operate the clock closer to room temperature (e.g., 25°C).
 - If operation in extreme temperatures is necessary, account for the increased power draw in the power budget.
- Warm-up Phase: Atomic clocks consume more power during the initial warm-up period to reach their stable operating temperature.
 - Solution:
 - Factor the warm-up power consumption into the energy budget for battery-powered applications.

- In applications with intermittent operation, consider if the power saved during downtime is greater than the power consumed during the subsequent warm-up.
- Incorrect Voltage Supply: Providing a voltage outside the specified range can lead to inefficient operation and increased power consumption.
 - Solution:
 - Ensure the power supply provides a stable voltage within the specified operating range of the atomic clock.
 - Use a low-noise, regulated power supply to minimize voltage fluctuations.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a Chip-Scale Atomic Clock (CSAC) over a high-performance Oven-Controlled Crystal Oscillator (OCXO)?

A1: While both provide stable frequency references, CSACs offer several key advantages in SWaP-constrained applications:

- Lower Power Consumption: CSACs consume significantly less power (typically in the range of 100-500 mW) compared to OCXOs, which can consume several watts. This is a critical advantage for battery-powered and portable devices.
- Better Long-Term Stability (Aging): CSACs exhibit superior long-term frequency stability, meaning their frequency drifts less over long periods (months to years).
- Faster Warm-up Time: CSACs generally have a much shorter warm-up time to reach their operational frequency stability compared to OCXOs.

However, high-performance OCXOs often have better short-term stability (phase noise) than CSACs.

Q2: How do I measure the frequency stability of my atomic clock?

A2: The most common method for characterizing the frequency stability of an atomic clock is by calculating the Allan deviation (ADEV). This involves comparing the clock's output frequency

against a more stable reference clock.

A typical experimental setup includes:

- A reference clock with significantly better stability than the device under test.
- A phase comparator or a time interval counter to measure the phase or time difference between the two clocks.
- Data acquisition software to log the phase/time data over a prolonged period.
- Analysis software to calculate the Allan deviation from the collected data.

Q3: What is "holdover" in the context of atomic clocks?

A3: Holdover refers to the ability of a clock to maintain accurate time and frequency without an external reference signal, such as GPS. In the event of a GPS outage, an atomic clock with good holdover performance can continue to provide a stable reference, ensuring uninterrupted operation of the system. The holdover performance is determined by the clock's intrinsic stability and aging rate.

Q4: Can I discipline my low-SWaP atomic clock with an external reference?

A4: Yes, many low-SWaP atomic clocks, including the SA.45s CSAC, have a 1 PPS (pulse-per-second) input that allows for synchronization to an external reference, such as a GPS receiver. This process, known as disciplining, can be used to steer the clock's phase and frequency to match the external reference, thereby improving its long-term accuracy.

Q5: How does a Chip-Scale Atomic Clock (CSAC) work?

A5: A CSAC operates on the principles of atomic physics. In simple terms:

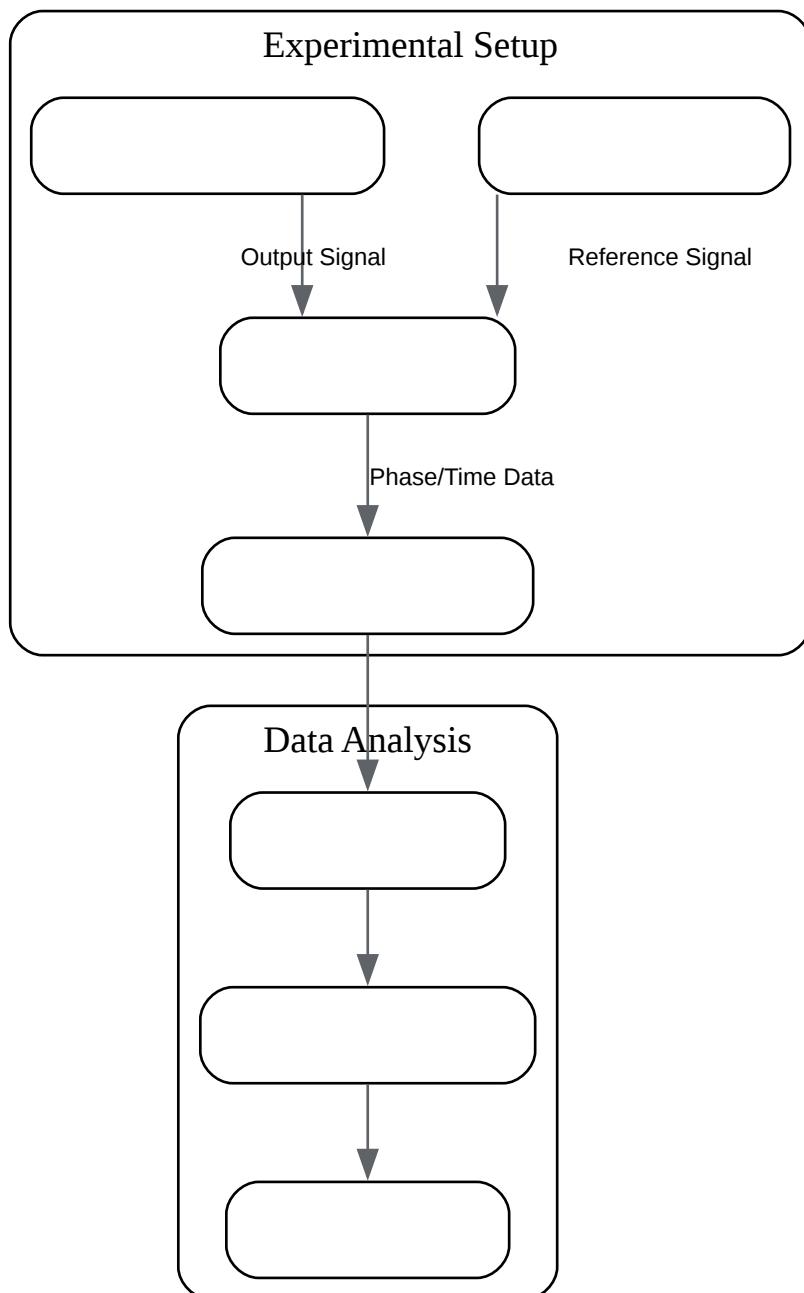
- A small, microfabricated cell contains a vapor of alkali atoms (typically cesium or rubidium).
- A low-power laser is used to probe the atoms and prepare them in a specific energy state.
- A microwave signal is applied to the atoms. When the microwave frequency exactly matches the natural resonant frequency of the atoms' transition between two hyperfine energy levels,

the atoms absorb the microwave energy, and there is a change in the amount of laser light that passes through the vapor cell.

- A photodetector measures this change in light absorption.
- A feedback loop uses the photodetector signal to lock the frequency of a local crystal oscillator to the atomic resonance frequency. This disciplined oscillator provides the stable output frequency of the clock.

Quantitative Data Summary

The following table summarizes the key SWaP and performance parameters of two common low-SWaP atomic clocks.

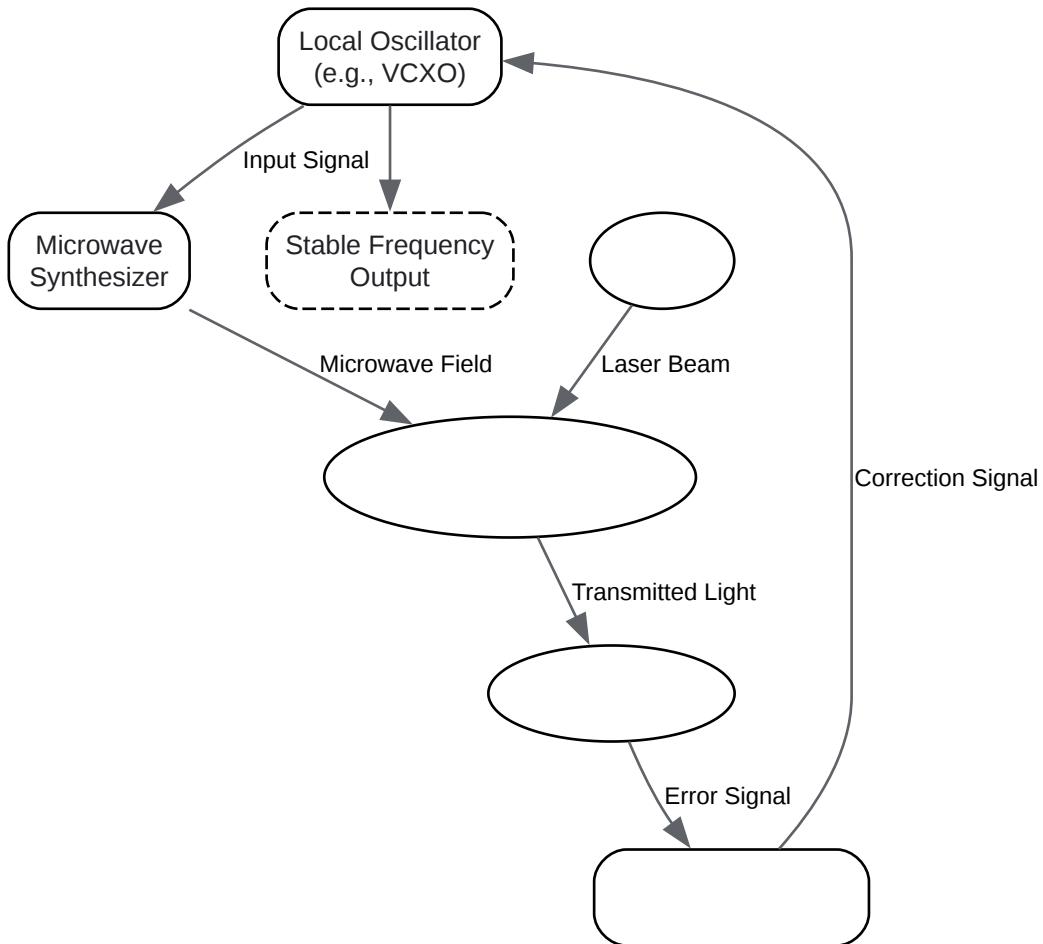

Parameter	Microchip SA.45s CSAC	Safran mRO-50
Size	< 17 cm ³	< 51 cm ³
Weight	< 35 g	Not explicitly stated, but implied to be low
Power (Steady State)	< 120 mW @ 25°C	0.45 W @ 25°C
Power (Warm-up)	~140 mW	1.5 W
Short-Term Stability (ADEV, $\tau=1s$)	3.0×10^{-10}	Not explicitly stated
Aging (Monthly)	$< 9 \times 10^{-10}$	Not explicitly stated
Operating Temperature	-10°C to 70°C (standard), -40°C to 85°C (option)	-40°C to 80°C
Output Frequency	10 MHz (standard), other options available	10 MHz

Note: The data presented here is based on publicly available datasheets and may vary depending on the specific model and operating conditions.

Experimental Protocols & Visualizations

Experimental Workflow: Measuring Frequency Stability (Allan Deviation)

This diagram illustrates a typical workflow for measuring the Allan Deviation of a low-SWaP atomic clock.

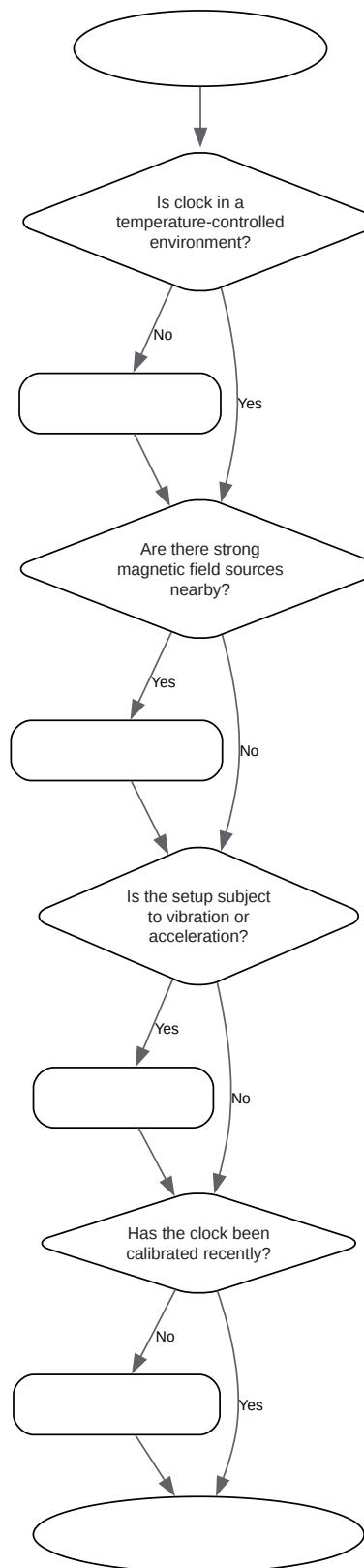


[Click to download full resolution via product page](#)

Caption: Workflow for Allan Deviation Measurement.

Signaling Pathway: Atomic Clock Locking Loop

This diagram illustrates the core feedback loop that locks the local oscillator to the atomic resonance in a typical vapor cell atomic clock.



[Click to download full resolution via product page](#)

Caption: Atomic Clock Feedback Loop.

Logical Relationship: Troubleshooting Frequency Instability

This diagram presents a decision-making workflow for troubleshooting frequency instability issues.

[Click to download full resolution via product page](#)

Caption: Troubleshooting Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The PAC-SWaP Plot: Performance Data & Comparison of Portable Atomic Clocks [a1120960.github.io]
- 2. safran-navigation-timing.com [safran-navigation-timing.com]
- 3. mouser.com [mouser.com]
- 4. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [Technical Support Center: Minimizing SWaP of Atomic Clocks]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3061551#minimizing-size-weight-and-power-swap-of-atomic-clocks\]](https://www.benchchem.com/product/b3061551#minimizing-size-weight-and-power-swap-of-atomic-clocks)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com